N-(4-methoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-methoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on crystal structures of compounds with similar morpholino or acetamide groups, like the study by Galushchinskiy et al. (2017), explores the crystallographic characteristics of related molecules. These studies lay foundational knowledge for understanding the physical and chemical behaviors of complex organic compounds, which can be crucial for drug development and materials science (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis and Biological Evaluation
The synthesis of carbamate indole derivatives from N,N′-bis(methoxycarbonyl)-p-benzoquinone diimine, as described by Borisov et al. (2007), demonstrates the chemical versatility of indole and morpholino-containing compounds. These synthetic routes enable the creation of novel molecules with potential for further evaluation as therapeutic agents, showcasing the relevance of complex acetamides in drug discovery (Borisov, Kamanina, & Velikorodov, 2007).
Antifungal and Antimicrobial Agents
The discovery and development of antifungal agents, such as the work on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives by Bardiot et al. (2015), highlight the potential of morpholino-containing compounds in addressing fungal infections. Such studies are crucial in the fight against drug-resistant pathogens, offering a path towards new treatments (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).
Antitumor and Anti-Inflammatory Properties
Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides explores the antitumor properties of similar compounds, indicating the potential for cancer therapy. The ability of these molecules to inhibit cancer cell growth highlights the importance of structural modifications in acetamide derivatives for medicinal chemistry applications (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Mechanism of Action
Target of action
Indole derivatives, a class of compounds that this molecule belongs to, have been found to bind with high affinity to multiple receptors . This suggests that “N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide” might interact with various cellular targets.
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and the targets they interact with . Given the complexity of “N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide”, it’s likely that its mode of action is multifaceted and involves interactions with multiple targets.
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide” might affect multiple biochemical pathways.
Result of action
The molecular and cellular effects of “N-[2-(4-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide” would depend on its specific targets and mode of action. As mentioned above, indole derivatives can have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as N-(4-methoxyphenethyl)-2-(1-(2-morpholin-4-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, have been found to interact with multiple receptors, indicating their potential role in various biochemical reactions
Cellular Effects
Similar compounds have shown neuroprotective effects, suggesting potential influences on cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-32-19-8-6-18(7-9-19)10-11-26-25(31)24(30)21-16-28(22-5-3-2-4-20(21)22)17-23(29)27-12-14-33-15-13-27/h2-9,16H,10-15,17H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFYVJWVXNLOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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